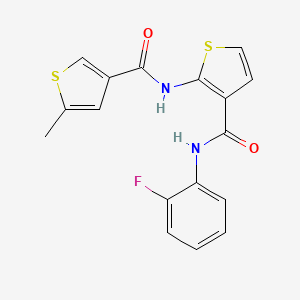

N-(2-fluorophenyl)-2-(5-methylthiophene-3-carboxamido)thiophene-3-carboxamide

Description

N-(2-fluorophenyl)-2-(5-methylthiophene-3-carboxamido)thiophene-3-carboxamide is a bis-thiophene carboxamide derivative featuring a 2-fluorophenyl group and a 5-methylthiophene substituent. Thiophene-based compounds are recognized for their diverse pharmacological properties, including anti-inflammatory, antibacterial, and anticancer activities . The fluorine atom in the phenyl group may enhance metabolic stability and binding affinity, while the methyl substituent on the thiophene ring could influence lipophilicity and pharmacokinetics.

Properties

IUPAC Name |

N-(2-fluorophenyl)-2-[(5-methylthiophene-3-carbonyl)amino]thiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13FN2O2S2/c1-10-8-11(9-24-10)15(21)20-17-12(6-7-23-17)16(22)19-14-5-3-2-4-13(14)18/h2-9H,1H3,(H,19,22)(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOKNQVNHKTWCKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CS1)C(=O)NC2=C(C=CS2)C(=O)NC3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13FN2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-fluorophenyl)-2-(5-methylthiophene-3-carboxamido)thiophene-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article reviews the synthesis, biological activity, and mechanisms of action of this compound, drawing from diverse research findings.

Chemical Structure and Properties

The compound features a thiophene backbone, which is known for its diverse biological activities. The presence of a fluorine atom and a methyl group enhances its pharmacological properties by influencing lipophilicity and electronic characteristics.

Chemical Formula: C16H14F1N3O2S2

Molecular Weight: 357.42 g/mol

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available thiophene derivatives. The synthetic route may include:

- Formation of Thiophene Derivative: Starting with 5-methylthiophene-3-carboxylic acid.

- Amidation Reaction: Reacting the carboxylic acid with an amine derivative to form the amide bond.

- Fluorination: Introducing the fluorine substituent at the para position of phenyl.

Antitumor Activity

This compound has been evaluated for its antitumor properties against various cancer cell lines. Research indicates that compounds with similar structures exhibit significant antiproliferative effects.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| A549 (Lung) | 15.4 | EGFR inhibition |

| MCF-7 (Breast) | 12.8 | Apoptosis induction |

| PC-3 (Prostate) | 10.5 | Cell cycle arrest |

These results suggest that the compound may function as an EGFR inhibitor, disrupting signaling pathways essential for tumor growth and survival.

Enzyme Inhibition

The compound has shown promise as an inhibitor of Poly [ADP-ribose] polymerase (PARP), a critical enzyme involved in DNA repair processes. Inhibition of PARP can lead to increased DNA damage in cancer cells, enhancing the efficacy of existing chemotherapeutic agents.

Mechanism of Action:

- Binding Affinity: The compound binds to the active site of PARP, preventing substrate access.

- Resulting Effect: This inhibition disrupts DNA repair mechanisms, leading to apoptosis in cancer cells.

Case Studies

-

Study on Lung Cancer Cells:

A study evaluated the effect of this compound on A549 lung cancer cells, demonstrating a dose-dependent decrease in cell viability and induction of apoptosis through caspase activation. -

Combination Therapy:

In another case study, this compound was tested in combination with standard chemotherapy agents, showing enhanced efficacy due to synergistic effects on cell cycle regulation and apoptosis pathways.

Scientific Research Applications

Chemical Formula

The molecular formula for N-(2-fluorophenyl)-2-(5-methylthiophene-3-carboxamido)thiophene-3-carboxamide is .

JAK Inhibition

This compound has been identified as a potent inhibitor of Janus kinases. JAKs are involved in the signaling pathways of various cytokines and growth factors. The inhibition of these kinases can lead to reduced inflammation and modulation of immune responses, making this compound a potential therapeutic agent for conditions such as:

- Rheumatoid Arthritis

- Psoriasis

- Inflammatory Bowel Disease

Case Study: JAK Inhibitors in Clinical Trials

A study published in ACS Publications highlighted the development of JAK inhibitors, including compounds similar to this compound, demonstrating efficacy in preclinical models for autoimmune diseases .

Anticancer Activity

The compound's mechanism as a JAK inhibitor also positions it as a candidate for cancer therapy. By inhibiting JAKs, it may disrupt the signaling pathways that promote tumor growth and survival.

Case Study: Targeting Tumor Microenvironment

Research has indicated that JAK inhibitors can alter the tumor microenvironment by reducing inflammation and modulating immune responses, which may enhance the efficacy of existing cancer therapies .

Selectivity and Binding Studies

Studies have shown that modifications in the chemical structure can significantly affect the selectivity and potency of JAK inhibitors. For instance, the introduction of specific substituents on the thiophene ring can enhance binding affinity to JAK1 over other kinases, which is crucial for minimizing side effects .

Comparison with Similar Compounds

Key Examples:

5-Amino-4-cyano-3-phenyl-N-(p-tolylcarbamoyl)-2,3-dihydrothiophene-2-carboxamide (5an) This dihydrothiophene derivative includes a cyano group and a phenyl substituent.

Structural Comparison Table

Pharmacological Analogues: Fluorinated Aryl Compounds

Fluorinated aryl groups are common in bioactive molecules. For example, ortho-fluorofentanyl derivatives (e.g., N-(2-fluorophenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide) share the 2-fluorophenyl motif but are piperidine-based opioids .

Activity Implications :

- Fluorine’s electronegativity may enhance binding to hydrophobic pockets in both opioid and non-opioid targets.

Research Findings and Methodological Insights

- Molecular Modeling : Tools like UCSF Chimera enable visualization of the target compound’s conformation, highlighting how the 5-methylthiophene group may sterically hinder interactions compared to smaller substituents .

- X-ray Diffraction: Evidence from analogous thiophenes (e.g., 2-amino-N-(2-fluorophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide) reveals planar carboxamide moieties critical for binding , suggesting similar structural priorities for the target molecule.

Q & A

Q. What is the synthetic route for preparing N-(2-fluorophenyl)-2-(5-methylthiophene-3-carboxamido)thiophene-3-carboxamide?

The compound can be synthesized via a two-step coupling reaction. First, 5-methylthiophene-3-carboxylic acid is converted to its acid chloride using thionyl chloride (SOCl₂). This intermediate is then reacted with 2-aminothiophene-3-carboxylic acid under reflux in acetonitrile to form the thiophene-3-carboxamide core. The final step involves coupling the core with 2-fluorophenylamine using a carbodiimide coupling agent (e.g., EDC or DCC) in dichloromethane. Purification is typically achieved via reverse-phase HPLC or recrystallization from methanol, as described for analogous thiophene carboxamides .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key methods include:

- IR spectroscopy : Identifies functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹, N-H bend at ~1550 cm⁻¹) .

- NMR (¹H and ¹³C) : Confirms substituent positions and electronic environments. For example, the fluorophenyl group shows characteristic deshielding in ¹³C NMR .

- LC-MS/HRMS : Validates molecular weight and purity (e.g., [M+H]⁺ peak matching theoretical mass) .

Q. What structural features are resolved via X-ray crystallography?

X-ray studies on similar thiophene carboxamides reveal:

- Dihedral angles between the fluorophenyl and thiophene rings (~8–14°), indicating moderate planarity .

- Intramolecular hydrogen bonds (e.g., N–H⋯O=C) that stabilize the amide linkage and reduce conformational flexibility .

- Crystal packing dominated by weak C–H⋯O/S interactions, influencing solubility and solid-state stability .

Advanced Research Questions

Q. How can molecular docking predict interactions with biological targets like kinases or receptors?

Computational workflows involve:

- Target preparation : Retrieve the target protein structure (e.g., from PDB) and optimize protonation states using tools like UCSF Chimera .

- Ligand parameterization : Assign partial charges and torsional parameters to the compound using Gaussian or AMBER.

- Docking simulations : Use AutoDock Vina or Schrödinger to assess binding modes. Key metrics include binding affinity (ΔG) and interaction fingerprints (e.g., hydrogen bonds with catalytic residues) .

- Validation : Compare results with experimental IC₅₀ values from kinase inhibition assays .

Q. What strategies improve bioavailability and metabolic stability?

Optimization approaches include:

- Substituent modification : Introducing electron-withdrawing groups (e.g., trifluoromethyl) on the phenyl ring to reduce CYP450-mediated oxidation .

- Prodrug design : Masking the amide group as an ester to enhance membrane permeability, followed by enzymatic hydrolysis in vivo .

- Salt formation : Improving aqueous solubility via sodium or hydrochloride salts, validated by pH-solubility profiling .

Q. How does electronic structure influence pharmacological activity?

Density functional theory (DFT) studies on analogous compounds show:

Q. Which in vitro assays evaluate anticancer potential?

Standard assays include:

- MTT assay : Measures cell viability in breast cancer (MCF-7) or leukemia (HL-60) cell lines after 48–72 hr exposure .

- Apoptosis detection : Flow cytometry with Annexin V/PI staining to quantify early/late apoptotic cells .

- Kinase inhibition profiling : Screen against a panel of kinases (e.g., EGFR, VEGFR) using ADP-Glo™ assays .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.